Cas no 1338692-04-8 (4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole)

4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a fluorinated triazole derivative with a reactive chloromethyl group, making it a versatile intermediate in organic synthesis. Its structural features, including the fluorine-substituted phenyl ring and the triazole core, enhance its utility in pharmaceutical and agrochemical applications. The chloromethyl group allows for further functionalization, enabling the introduction of additional moieties through nucleophilic substitution or cross-coupling reactions. The compound's stability and well-defined reactivity profile make it suitable for constructing complex heterocyclic frameworks. Its fluorophenyl group may contribute to improved binding affinity in bioactive molecules, while the triazole scaffold offers metabolic stability. This compound is particularly valuable for researchers developing novel small-molecule therapeutics or specialty chemicals.
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole structure
1338692-04-8 structure
Product name:4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
CAS No:1338692-04-8
MF:C10H9ClFN3
Molecular Weight:225.649964094162
MDL:MFCD23697137
CID:5573257
PubChem ID:56769520

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
    • 1H-1,2,3-Triazole, 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-
    • MDL: MFCD23697137
    • インチ: 1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3
    • InChIKey: FURNCFXMIAJGDO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(F)=C2)C(C)=C(CCl)N=N1

計算された属性

  • 精确分子量: 225.047
  • 同位素质量: 225.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7A^2

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-265661-0.5g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
0.5g
$699.0 2023-09-14
Life Chemicals
F1907-0317-2.5g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8 95%+
2.5g
$932.0 2023-09-07
Life Chemicals
F1907-0317-0.25g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8 95%+
0.25g
$419.0 2023-09-07
Life Chemicals
F1907-0317-5g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8 95%+
5g
$1398.0 2023-09-07
Life Chemicals
F1907-0317-10g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8 95%+
10g
$1957.0 2023-09-07
Enamine
EN300-265661-10g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
10g
$3131.0 2023-09-14
TRC
C244376-500mg
4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
500mg
$ 435.00 2022-04-01
Enamine
EN300-265661-0.25g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
0.25g
$670.0 2023-09-14
Enamine
EN300-265661-0.1g
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
0.1g
$640.0 2023-09-14
TRC
C244376-100mg
4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
1338692-04-8
100mg
$ 115.00 2022-04-01

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazoleに関する追加情報

4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

The compound 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole, identified by the CAS number 1338692-04-8, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of triazoles, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The presence of a chloromethyl group at the 4-position and a fluorophenyl group at the 1-position introduces significant electronic and steric effects, making it a valuable substrate for further functionalization.

Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry. The chloromethyl group in this compound serves as an excellent leaving group, enabling various substitution reactions. This feature makes it particularly useful in the synthesis of bioactive molecules. For instance, researchers have explored its application in the development of kinase inhibitors, where the triazole ring acts as a scaffold for binding to protein targets.

The fluorophenyl group at the 1-position contributes to the compound's aromaticity and enhances its stability. Fluorine substitution is known to improve pharmacokinetic properties such as solubility and bioavailability. This makes 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole a promising candidate for drug delivery systems. Recent advancements in click chemistry have further expanded its utility, allowing for rapid and efficient synthesis of complex molecules.

In addition to its medicinal applications, this compound has shown potential in materials science. The triazole ring's ability to form hydrogen bonds makes it suitable for designing supramolecular assemblies. Researchers have investigated its use in creating stimuli-responsive materials that can undergo structural changes in response to external conditions such as temperature or pH levels.

The synthesis of CAS No. 1338692-04-8 involves a multi-step process that combines nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions. Recent breakthroughs in catalytic methods have enabled the production of this compound on an industrial scale, making it more accessible for research and commercial applications.

In conclusion, 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a versatile compound with a wide range of applications across various fields. Its unique structure and reactivity make it an invaluable tool for scientists seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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